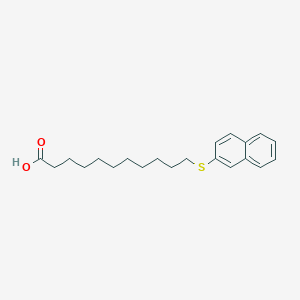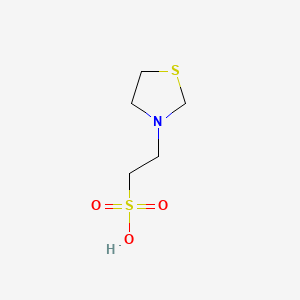
3-Thiazolidineethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidineethanesulfonic acid is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineethanesulfonic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This one-pot multicomponent reaction is often carried out in the presence of catalysts such as boron trifluoride and p-toluenesulfonic acid . The reaction conditions are optimized to improve yield, purity, and selectivity.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Thiazolidineethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen or sulfur atoms participate in the reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, sulfonic acids, and substituted thiazolidines .
Aplicaciones Científicas De Investigación
3-Thiazolidineethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Thiazolidineethanesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in various biological processes.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation
Comparación Con Compuestos Similares
Thiazolidine: A five-membered ring compound with similar structural features.
Thiazole: Another heterocyclic compound containing sulfur and nitrogen atoms.
Comparison: 3-Thiazolidineethanesulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other thiazolidine and thiazole derivatives. This uniqueness contributes to its diverse applications and biological activities .
Propiedades
Número CAS |
5718-90-1 |
|---|---|
Fórmula molecular |
C5H11NO3S2 |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
2-(1,3-thiazolidin-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1-5H2,(H,7,8,9) |
Clave InChI |
BEBVCXRNDYZFHX-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


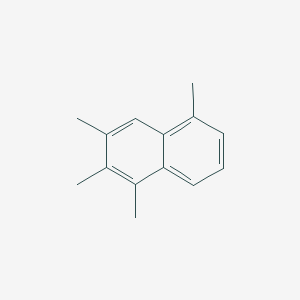

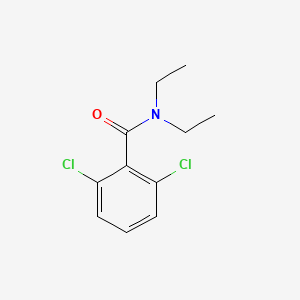
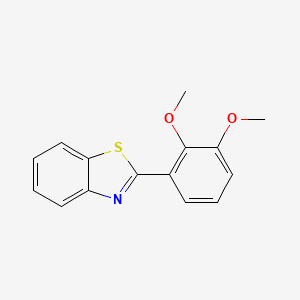
![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

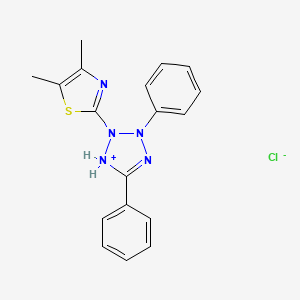
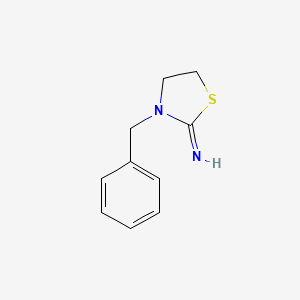
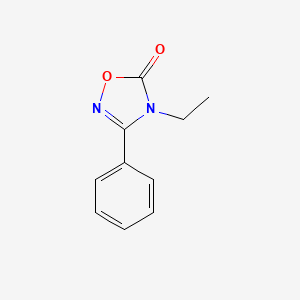
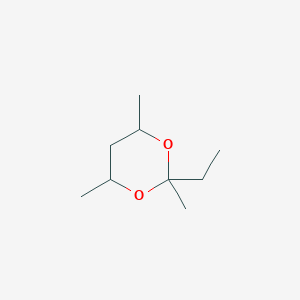
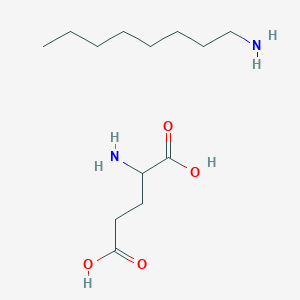
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
